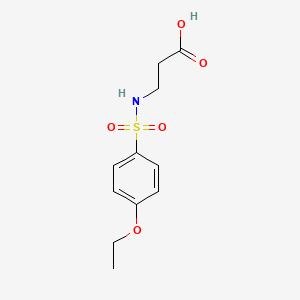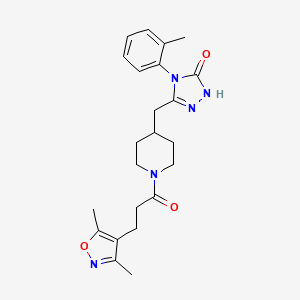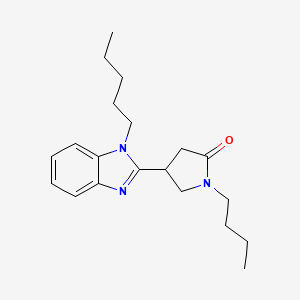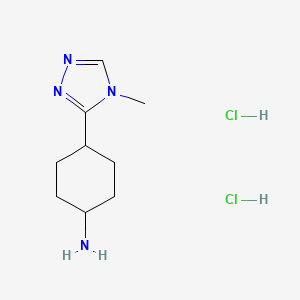
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Research on these compounds has shown that certain derivatives possess good to moderate activities against various microorganisms. This suggests the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Heterocyclic Derivative Syntheses
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides represents a new class of cyclic dipeptidyl ureas. These compounds, derived from the reaction of cyclohexyl or benzyl isocyanide with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones, offer insights into the structural versatility and potential biochemical applications of triazole-containing compounds (Sañudo et al., 2006).
Catalytic Activity and Synthesis of Derivatives
Research on catalyzed α-carbon amination of chloroaldehydes using N-heterocyclic carbene (NHC) demonstrates the potential of triazole derivatives in synthetic chemistry, particularly in producing optically enriched dihydroquinoxalines. These structures are significant in natural products and synthetic bioactive molecules, highlighting the triazole derivatives' utility in catalysis and synthetic organic chemistry (Huang et al., 2019).
Metal-Organic Frameworks (MOFs)
A strategic design and functionalization of an amine-decorated luminescent metal-organic framework (MOF) have been developed for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water. This work demonstrates the versatility of triazole-containing compounds in creating functional materials for environmental monitoring and chemical sensing (Das & Mandal, 2018).
properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7;;/h6-8H,2-5,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWPWGYZFASKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2989633.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2989636.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)
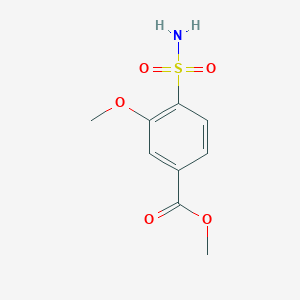
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)
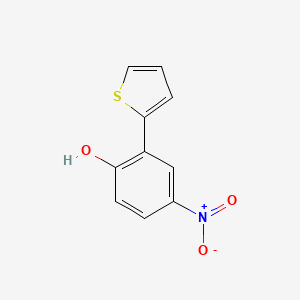
![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)
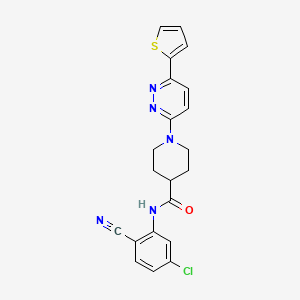
![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)
